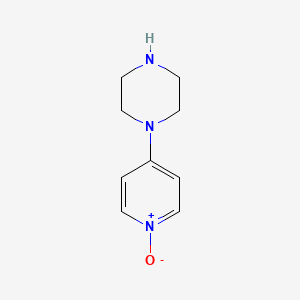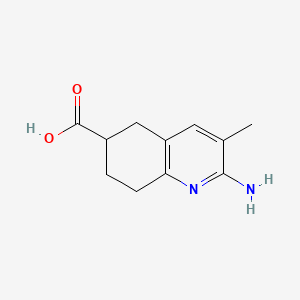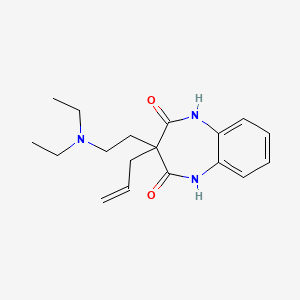
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound may have unique properties due to its specific chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazepine core with a diethylaminoethyl halide.
Addition of the Propenyl Group: The final step is the addition of the propenyl group, which can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as:
GABA Receptors: Benzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Lorazepam: Known for its sedative and anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 3-(2-(diethylamino)ethyl)-3-(2-propenyl)- may have unique properties due to its specific chemical structure, which could result in different pharmacological effects or improved efficacy and safety profiles compared to other benzodiazepines.
特性
CAS番号 |
54871-42-0 |
|---|---|
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-3-prop-2-enyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C18H25N3O2/c1-4-11-18(12-13-21(5-2)6-3)16(22)19-14-9-7-8-10-15(14)20-17(18)23/h4,7-10H,1,5-6,11-13H2,2-3H3,(H,19,22)(H,20,23) |
InChIキー |
PWPWHILEHOYGNT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



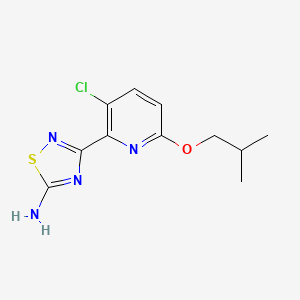


![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
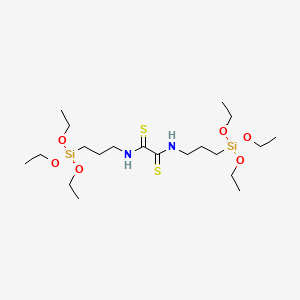

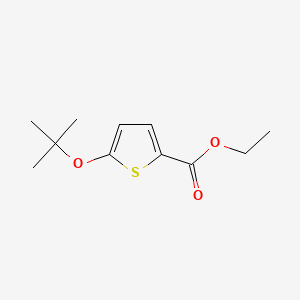

![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)
